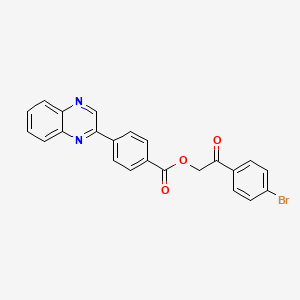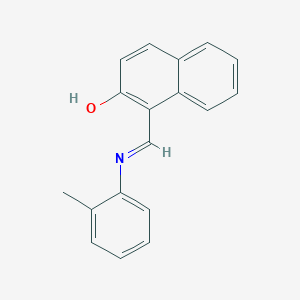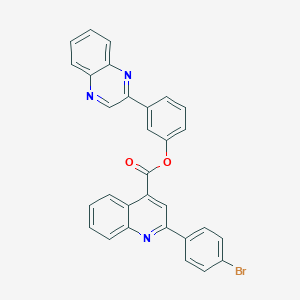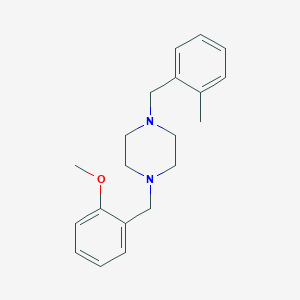![molecular formula C30H22N2O4 B10879435 N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]naphthalene-1-carboxamide](/img/structure/B10879435.png)
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of cyano, methoxyphenyl, and furyl groups attached to a naphthamide core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE typically involves the reaction of cyanoacetohydrazide with substituted aromatic aldehydes under reflux conditions in the presence of a base such as piperidine . The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced derivatives with hydroxyl or amine groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of N1-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The cyano and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-BENZAMIDE: Similar structure but with a benzamide core.
N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-ACETAMIDE: Similar structure but with an acetamide core.
Uniqueness
N~1~-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]-1-NAPHTHAMIDE is unique due to its naphthamide core, which provides distinct electronic and steric properties compared to its analogs.
Properties
Molecular Formula |
C30H22N2O4 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C30H22N2O4/c1-34-22-14-10-20(11-15-22)27-26(18-31)30(36-28(27)21-12-16-23(35-2)17-13-21)32-29(33)25-9-5-7-19-6-3-4-8-24(19)25/h3-17H,1-2H3,(H,32,33) |
InChI Key |
NIDIRQARVDOBLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10879352.png)
![N-[(4-methylphenyl)carbonyl]glycyl-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide](/img/structure/B10879359.png)
![1-benzyl-5-methyl-2,3,6-triphenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B10879370.png)

![6-chloro-3-{3-[(4-ethylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B10879388.png)

![1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B10879401.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879404.png)

![S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate](/img/structure/B10879414.png)
![N-(3,4-dimethoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B10879421.png)

![3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10879438.png)
![4-({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B10879446.png)
